1-(2,5-dimethylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-5-6-12(2)13(8-11)10-21-7-3-4-14(17(21)24)16(23)20-18-19-9-15(27-18)22(25)26/h3-9H,10H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEUBZZVNJEMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and cytotoxic properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine core, a nitrothiazole moiety, and a dimethylbenzyl substituent. Its molecular formula is with a molecular weight of approximately 366.43 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related dihydropyridine derivatives demonstrate notable inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives often range from 0.08 to 5.05 μM , indicating potent activity against pathogens including Mycobacterium tuberculosis .
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor effects, particularly against solid tumors. In vitro studies suggest that these compounds can enhance the efficacy of traditional chemotherapeutic agents like cisplatin and doxorubicin when used in combination therapies . The administration of these compounds has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .
Cytotoxicity
Cytotoxicity assays reveal that while the compound exhibits significant activity against tumor cells, it maintains a favorable safety profile with low toxicity to normal cells. For example, the cytotoxic effects observed in Vero cells were non-toxic at concentrations up to 126.43 μM , suggesting a selective action against malignant cells .
Case Study 1: Antimicrobial Evaluation
A study conducted on related compounds demonstrated their effectiveness against both gram-positive and gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced antimicrobial potency. The compound's structure was optimized to enhance lipophilicity, thereby improving membrane permeability and bioavailability.
Case Study 2: Antitumor Efficacy
In vivo studies using murine models showed that administration of the compound at doses ranging from 25 mg/kg resulted in substantial reductions in tumor size and mycobacterial load in lung tissues. These findings were corroborated by histopathological analyses revealing reduced tumor cell proliferation .
Data Summary Table
| Activity | MIC (μM) | Cell Line Tested | Toxicity (μM) |
|---|---|---|---|
| Antimicrobial | 0.08 - 5.05 | Mycobacterium tuberculosis | >126 |
| Antitumor | N/A | Various cancer cell lines | Non-toxic |
| Cytotoxicity | N/A | Vero cells | >126 |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable activities include:
1. Antitumor Activity
Research has indicated that derivatives of 1,2-dihydropyridine compounds can exhibit significant antitumor effects. For instance, studies suggest that related compounds may inhibit specific cellular pathways involved in tumor growth, showcasing the potential of this compound in oncology .
2. Antimicrobial Properties
The compound has shown promising results against various bacterial strains. Its structure allows for interaction with microbial cell membranes, potentially disrupting their integrity and leading to cell death. This property is particularly valuable in the development of new antibiotics .
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation . The mechanisms involve modulation of inflammatory cytokines and pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Chemical Reactions Analysis
Reduction of the 5-Nitrothiazole Moiety
The nitro group on the thiazole ring undergoes catalytic hydrogenation or chemical reduction to form an amine derivative. This reaction modifies electronic properties and enhances potential biological interactions.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitro → Amine reduction | H₂, Raney Ni, propan-2-ol, reflux | 5-aminothiazole derivative |
Example:
Reduction with Raney Ni in propan-2-ol at reflux yields 5-aminothiazole analogs, as demonstrated in structurally related nitro-substituted heterocycles . This reaction is critical for generating intermediates with enhanced nucleophilicity or binding affinity .
Nucleophilic Aromatic Substitution at the Thiazole Ring
The electron-deficient 5-nitrothiazole ring facilitates nucleophilic substitution, particularly at the C-2 position adjacent to the nitro group.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Halogen displacement | K₂CO₃, DMF, nucleophile (e.g., NH₃) | Thiazole derivatives with new substituents |
Example:
Substitution reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) produce modified thiazole derivatives, as observed in pyrimidine-based analogs. The nitro group directs nucleophilic attack to the C-2 position .
Oxidation of the Dihydropyridine Core
The 1,2-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine system.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Dihydropyridine → Pyridine | HNO₃, H₂O₂, acidic conditions | 2-oxopyridine-3-carboxamide derivative |
Example:
Treatment with nitric acid and hydrogen peroxide oxidizes the dihydropyridine ring to pyridine, as reported for similar dihydropyridine-carboxamides. This reaction alters conjugation and stability .
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine fragments.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Amide hydrolysis | 6 M HCl, reflux | 3-carboxylic acid and 5-nitrothiazol-2-amine |
Example:
Hydrolysis with 6 M HCl at reflux cleaves the amide bond, producing 2-oxo-1,2-dihydropyridine-3-carboxylic acid and 5-nitrothiazol-2-amine, analogous to benzamide hydrolysis pathways .
Condensation Reactions Involving the Carboxamide
The carboxamide participates in cyclocondensation to form fused heterocycles.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Formation of 1,3,4-oxadiazole | CS₂, H₂SO₄, heat | Thiadiazole or oxadiazole derivatives |
Example:
Reaction with carbon disulfide in sulfuric acid generates 1,3,4-thiadiazole derivatives, as shown in pyridinone-carboxamide systems . This enhances structural diversity for biological screening .
Functionalization of the Benzyl Substituent
The 2,5-dimethylbenzyl group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation).
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted benzyl derivative |
Example:
Nitration at the para position of the benzyl ring introduces a nitro group, as observed in benzyl-pyridine analogs . This modification impacts lipophilicity and electronic distribution .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki) enable aryl-aryl bond formation at halogenated positions (if present).
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Biaryl derivatives |
Example:
If halogenated, the dihydropyridine or thiazole rings can undergo Suzuki coupling with boronic acids, expanding structural complexity. This is inferred from pyridine-morpholine systems.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including cyclization of β-ketoesters under acidic conditions to form the dihydropyridine core, followed by coupling with the nitrothiazole moiety. Key challenges include controlling regioselectivity during substitutions and minimizing side reactions (e.g., over-oxidation). Optimization strategies:
- Use K₂CO₃ in DMF for nucleophilic substitutions to enhance reaction efficiency .
- Monitor temperature (room temperature vs. reflux) to balance reaction speed and byproduct formation .
- Purify intermediates via column chromatography with ethyl acetate/hexane gradients to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the dihydropyridine ring and nitrothiazole substitution .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the nitro group (-NO₂) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of dihydropyridine derivatives?
Contradictions in bioactivity (e.g., antimicrobial vs. antiviral efficacy) may arise from structural flexibility or assay variability. Methodological approaches:
- Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., viral proteases vs. bacterial topoisomerases) .
- Use MD simulations (GROMACS) to assess conformational stability of the nitrothiazole group in aqueous vs. lipid environments .
- Validate predictions with SPR (Surface Plasmon Resonance) to measure real-time target interactions .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
- Implement DoE (Design of Experiments) to optimize solvent ratios (DMF:H₂O) and catalyst loading .
- Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) to monitor reaction progress and intermediate stability .
- Standardize purification with HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced solubility?
- Modify the 2,5-dimethylbenzyl group with polar substituents (e.g., -OH, -COOH) to improve aqueous solubility without compromising target binding .
- Replace the nitro group (-NO₂) with bioisosteres (e.g., -CN or -CF₃) to retain electron-withdrawing effects while reducing metabolic instability .
- Test solubility in PBS (pH 7.4) and DMSO using nephelometry to prioritize candidates .
Data Analysis and Experimental Design
Q. How should researchers address conflicting cytotoxicity data across cell lines?
- Perform dose-response assays (IC₅₀) in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) to identify lineage-specific toxicity .
- Compare results with positive controls (e.g., doxorubicin) and use ANOVA to assess statistical significance .
- Investigate off-target effects via kinase profiling panels (e.g., Eurofins) to rule out nonspecific inhibition .
Q. What in vitro assays are most suitable for evaluating its potential as a kinase inhibitor?
- ATP-competitive binding assays : Use TR-FRET (Time-Resolved FRET) kits to measure displacement of fluorescent ATP analogs .
- Kinase activity profiling : Test against a panel of 50+ kinases (e.g., EGFR, CDK2) at 1 µM concentration .
- Cellular phosphorylation assays : Quantify p-ERK/p-AKT levels via Western blot in treated vs. untreated cells .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
